1-Hydroxy-1,2-dihydronaphthalene

Beschreibung

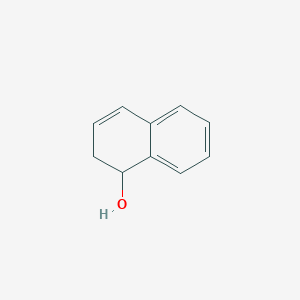

Molecular Geometry and Stereochemical Configuration

The molecular geometry of 1-hydroxy-1,2-dihydronaphthalene is characterized by a distinctive hybrid structure combining aromatic and aliphatic features within a single framework. The compound exists with the systematic name 1,2-dihydronaphthalen-1-ol, featuring an InChI key of TVZQDMRKJSXJPZ-UHFFFAOYSA-N and SMILES notation OC1CC=Cc2ccccc12. The molecular architecture consists of a benzene ring fused to a partially saturated six-membered ring, with the hydroxyl group positioned at the C1 carbon atom that has undergone sp3 hybridization due to saturation.

The stereochemical configuration of this compound presents considerable complexity due to the potential for chirality at the C1 position bearing the hydroxyl group. Advanced analytical techniques, particularly vibrational circular dichroism spectroscopy, have been employed to determine absolute configurations in related systems. The methodology involves computational conformational analysis using molecular mechanics force fields, which provides multiple conformations for different stereoisomeric forms. Density functional theory calculations have demonstrated that energetically preferred species can be identified through comparison of experimental and calculated vibrational circular dichroism spectra.

Crystallographic studies of related compounds have revealed significant geometric parameters. In systems containing the dihydronaphthalene framework with substituents, dihedral angles between aromatic rings and functional groups typically range from 70 to 80 degrees, creating distinctive three-dimensional molecular shapes. The U-shaped molecular configuration observed in certain derivatives indicates the flexibility inherent in the dihydronaphthalene system, allowing adaptation to different electronic and steric environments.

The stereochemical behavior of this compound derivatives demonstrates remarkable sensitivity to reaction conditions. Studies have shown that different stereoisomers can interconvert through epimerization processes, particularly under acidic conditions where imine intermediates may form. This stereochemical lability has important implications for synthetic applications and requires careful control of reaction parameters to achieve desired stereochemical outcomes.

Eigenschaften

Molekularformel |

C10H10O |

|---|---|

Molekulargewicht |

146.19 g/mol |

IUPAC-Name |

1,2-dihydronaphthalen-1-ol |

InChI |

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-6,10-11H,7H2 |

InChI-Schlüssel |

TVZQDMRKJSXJPZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC2=CC=CC=C2C1O |

Synonyme |

1-hydroxy-1,2-dihydronaphthalene 1-OH-1,2-dihydronaphthalene |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Pharmaceutical Development

1-Hydroxy-1,2-dihydronaphthalene is noted for its role in the development of several APIs. It has been identified in the synthesis of compounds with diverse biological activities, including anti-Parkinsonian agents like Rotigotine. This compound functions as a dopamine agonist and is used clinically for treating Parkinson's disease .

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities. For example, studies have shown that certain derivatives can act as inhibitors of enzymes involved in cancer progression or as potential antiviral agents . The compound's ability to form stable metal complexes also enhances its biological efficacy, making it a candidate for further investigation in drug development .

Environmental Applications

Biodegradation Studies

The compound has been studied for its role in biodegradation processes. For instance, research indicates that microbial metabolism can convert naphthalene derivatives into less harmful substances, highlighting the potential environmental applications of this compound in bioremediation efforts . Understanding these pathways is crucial for developing strategies to mitigate pollution from aromatic hydrocarbons.

Case Study 1: Synthesis of Chiral Compounds

A study detailed the synthesis of chiral 1-hydroxy-1,2-dihydronaphthalenes using a rhodium-catalyzed method. This approach resulted in high yields and enantiomeric purity, demonstrating the compound's utility in creating complex molecules for pharmaceutical applications .

Case Study 2: Antiviral Activity

Another investigation explored the antiviral properties of modified this compound derivatives against herpes simplex virus. The study found that certain modifications significantly enhanced antiviral activity, suggesting potential therapeutic uses in treating viral infections .

Data Summary Table

| Application Area | Specific Use | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | API development | Key component in drugs like Rotigotine |

| Biological Activity | Enzyme inhibition | Potential anticancer and antiviral properties |

| Environmental Science | Biodegradation | Effective in microbial metabolism of pollutants |

| Synthesis | Chiral compounds | High enantiomeric excess achieved via catalysis |

Vorbereitungsmethoden

Substrate Design and Catalyst Selection

The kinetic resolution of 1-hydroxy-2-aryl-1,2-dihydronaphthalenes via dehydration represents a cornerstone in accessing enantiomerically enriched derivatives. Palladacycles, particularly benzylic-substituted variants, exhibit exceptional catalytic efficiency, achieving selectivity factors (S) up to 26. These catalysts operate through a stereoselective β-hydride elimination mechanism, where the palladium center coordinates to the hydroxyl group, facilitating selective dehydration of one enantiomer. Substrates bearing electron-donating aryl groups at the C2 position demonstrate enhanced reaction rates and enantioselectivity due to stabilization of the transition state.

Optimization of Reaction Conditions

Key parameters influencing yield and enantiomeric excess (ee) include:

-

Temperature : Reactions conducted at 40–60°C balance kinetic control and catalyst stability.

-

Solvent Systems : Polar aprotic solvents like DMF enhance palladacycle solubility and substrate activation.

-

Catalyst Loading : Loadings as low as 2 mol% suffice for high conversion, minimizing metal residue in products.

Table 1: Performance of Palladacycles in Kinetic Resolution

| Catalyst Structure | S Factor | Yield (%) | ee (%) |

|---|---|---|---|

| Benzylic-substituted | 26 | 92 | 98 |

| Cyclopalladated | 18 | 85 | 95 |

Functionalization via Allylation and Esterification

Allylation of 2-Hydroxy-1-naphthoic Acid

Allyl bromide-mediated esterification under basic conditions provides a versatile route to 1-hydroxy-1,2-dihydronaphthalene derivatives. In a representative procedure, 2-hydroxy-1-naphthoic acid reacts with allyl bromide in DMF using potassium hydrogen carbonate as a base, yielding allyl 2-hydroxy-1-naphthoate in 89% yield after silica gel chromatography. The reaction proceeds via nucleophilic substitution, with the hydroxyl group acting as a leaving group upon deprotonation.

Methyl Ester Synthesis

Methyl ester derivatives are accessible through AlCl3-catalyzed reactions with methyl chloroformate. For example, 3-bromo-2-naphthol undergoes carboxylation at reflux temperatures in dichloroethane, affording methyl 2-hydroxy-6-bromo-1-naphthoate in 82% yield. This method tolerates diverse substituents, including halides and alkyl groups, without racemization.

Table 2: Substituent Effects on Esterification Yields

| Substituent (C6 Position) | Yield (%) | Purity (%) |

|---|---|---|

| Bromo | 82 | 98 |

| Methyl | 88 | 97 |

| Phenethyl | 75 | 95 |

Cross-Coupling Strategies for Structural Diversification

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables the introduction of aryl and heteroaryl groups at the C6 position. Using Pd(OAc)2 and (i-Pr)2NH in aqueous conditions, methyl 6-bromo-2-hydroxy-1-naphthoate couples with boronic acids at 100°C, yielding biaryl derivatives with >90% efficiency. Electron-deficient boronic acids exhibit faster coupling rates due to enhanced transmetalation kinetics.

Hydrogenation of Alkenyl Groups

Catalytic hydrogenation with Pd/C reduces alkenyl substituents to alkyl chains while preserving the dihydronaphthalene core. For instance, hydrogenation of methyl 2-hydroxy-6-vinyl-1-naphthoate under 1 atm H2 affords the saturated phenethyl analog in 94% yield. This step is critical for modulating lipophilicity in pharmaceutical applications.

Mechanistic Insights and Stereochemical Control

Role of Palladacycle Chirality

The configuration of the palladacycle’s chiral center dictates the enantioselectivity of dehydration. X-ray crystallography reveals that benzylic-substituted palladacycles adopt a distorted square-planar geometry, positioning the substrate for preferential β-hydride elimination from the re face. Computational studies corroborate that steric interactions between the palladacycle’s aryl groups and the substrate’s C2 substituent govern enantiomeric outcomes.

Kinetically Controlled vs. Thermodynamic Pathways

Competing pathways in dehydration reactions are mitigated by:

-

Low Temperatures : Favor kinetic control by slowing equilibration.

-

Proton Shuttles : Additives like acetic acid accelerate dehydration, suppressing retro-aldol side reactions.

Applications in Drug Discovery and Material Science

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Hydroxy-1,2-dihydronaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves the reduction of substituted naphthalenones using NaBH₄ in ethanol, followed by dehydration with catalysts like p-toluenesulfonic acid in refluxing toluene . Optimization of solvent polarity and temperature is critical; for example, polar aprotic solvents (e.g., THF) improve intermediate stability, while higher temperatures (>80°C) accelerate dehydration but may promote side reactions. Yield typically ranges from 60–80%, contingent on substituent steric effects .

Q. How can the crystal structure and conformational dynamics of this compound derivatives be characterized?

- Methodological Answer : X-ray crystallography reveals that the 1,2-dihydronaphthalene core adopts semi-chair or boat conformations depending on substituents. For example, methylphenyl derivatives form semi-chair structures stabilized by C–H⋯O and π-π interactions, while bulkier groups (e.g., pyrenyl) induce boat conformations . Pairing crystallography with DFT calculations (e.g., B3LYP/6-311+G(d,p)) validates torsional angles and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Follow ATSDR guidelines for naphthalene derivatives:

- Hepatic/Renal Toxicity : Use primary hepatocyte or proximal tubule cell cultures exposed to 1–100 µM compound, measuring ALT/AST (liver) or KIM-1/NGAL (kidney) biomarkers .

- Oxidative Stress : Quantify ROS production via DCFH-DA fluorescence in lung epithelial cells (A549 line) .

- Include positive controls (e.g., naphthalene itself) and validate with ≥3 biological replicates .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of this compound be resolved?

- Methodological Answer : Discrepancies arise from species-specific cytochrome P450 (CYP) activity. For instance, recombinant CYP2F3 in murine models shows higher epoxidation efficiency than human CYP2A13 . To resolve conflicts:

- Conduct interspecies comparisons using liver microsomes from rats, mice, and humans.

- Apply LC-HRMS to track metabolite profiles (e.g., 1,2-epoxide vs. dihydrodiol derivatives) .

- Use deuterium labeling to confirm dehydrogenation pathways observed in naphthalene dioxygenase systems .

Q. What strategies mitigate bias in toxicological studies of this compound?

- Methodological Answer : Implement ATSDR’s risk-of-bias (RoB) framework:

- Randomization : Ensure dose groups are randomized and allocation concealed (Table C-7) .

- Outcome Reporting : Verify all measured endpoints (e.g., histopathology, biomarkers) are fully reported (Table C-6) .

- Confounders : Adjust for covariates like age, sex, and coexposure to PAHs in epidemiological studies .

- Use GRADE criteria to rate evidence confidence, prioritizing studies with low RoB .

Q. How does the electronic structure of this compound influence its reactivity in photochemical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.